molecular formula C21H31NO2 B1200543 17beta-Acetamidoandrost-4-en-3-one CAS No. 1865-62-9

17beta-Acetamidoandrost-4-en-3-one

Cat. No. B1200543
CAS RN: 1865-62-9
M. Wt: 329.5 g/mol
InChI Key: SDLZQPJEYFVSOQ-PXQJOHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17beta-Acetamidoandrost-4-en-3-one is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

  • Metabolic Studies :

    • 17beta-Acetamidoandrost-4-en-3-one is related to 4-hydroxyandrost-4-ene-3,17-dione, which is studied for its metabolism and identification of urinary metabolites using mass spectrometry. This research is important in understanding the metabolic pathways of similar steroidal compounds (Kohler et al., 2007).
  • Biochemical Analysis :

    • The compound has been used in the development of a radioimmunoassay for measuring levels in blood serum, as in the case of 17beta-hydroxyandrost-4-ene-3,11-dione, demonstrating its utility in biochemical research and diagnostics (Simpson & Wright, 1977).
  • Inhibition of Steroidal Androgen Biosynthesis :

    • Research has shown that compounds like 23,17beta-acylaminoandrost-4-en-3-ones, which are structurally related to 17beta-Acetamidoandrost-4-en-3-one, can inhibit androgen synthesis, providing insights into potential therapeutic applications for conditions related to androgen levels (Arth et al., 1971).
  • Synthesis of Novel Steroidal Inhibitors :

    • The compound has been used in the synthesis of novel steroidal oxazolines as potential inhibitors of 17α-hydroxylase-C17,20-lyase, showcasing its role in the development of new pharmacological agents (Ondré et al., 2009).
  • Anti-Inflammatory Applications :

    • A related compound, 3beta-Acetoxy-17beta-hydroxy-androst-5-ene, was isolated from Acacia nilotica and showed anti-inflammatory activity, indicating potential therapeutic uses for 17beta-Acetamidoandrost-4-en-3-one and its derivatives (Chaubal et al., 2003).
  • Inhibitory Effects on Estrogen Synthetase :

    • Compounds like 4Beta,19-dihydroxyandrost-5-en-17-one, related to 17beta-Acetamidoandrost-4-en-3-one, have been studied as competitive inhibitors of estrogen synthetase (aromatase), illustrating the compound’s potential in cancer therapy (Numazawa et al., 2002).
  • Cytochrome P45017alpha Inhibition :

    • Research on steroidal inhibitors like abiraterone, which are structurally similar to 17beta-Acetamidoandrost-4-en-3-one, has contributed to understanding the role of the 16,17-double bond in inhibiting human cytochrome P45017alpha, a key enzyme in steroid metabolism (Jarman et al., 1998).
  • Inhibition of 17beta-Hydroxysteroid Dehydrogenase :

    • Studies have explored the use of 3beta-peptido-3alpha-hydroxy-5alpha-androstan-17-one derivatives, structurally related to 17beta-Acetamidoandrost-4-en-3-one, for inhibiting type 3 17beta-hydroxysteroid dehydrogenase, highlighting its potential in regulating hormonal activity (Maltais et al., 2001).
  • Endothelial Function and Cardiac Health :

    • Research on 17beta-estradiol, structurally similar to 17beta-Acetamidoandrost-4-en-3-one, has shown its potential in improving endothelial function and reducing neointima formation in coronary arteries, suggesting possible cardiovascular applications (Chandrasekar et al., 2001).
  • Antiandrogenic Activity in Cancer Research :

    • Des-A-steroid derivatives, similar to 17beta-Acetamidoandrost-4-en-3-one, have been studied for their antiandrogenic activity, offering insights into potential treatments for conditions like prostate cancer (Morales-Alanis et al., 1985).

properties

CAS RN

1865-62-9

Product Name

17beta-Acetamidoandrost-4-en-3-one

Molecular Formula

C21H31NO2

Molecular Weight

329.5 g/mol

IUPAC Name

N-[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]acetamide

InChI

InChI=1S/C21H31NO2/c1-13(23)22-19-7-6-17-16-5-4-14-12-15(24)8-10-20(14,2)18(16)9-11-21(17,19)3/h12,16-19H,4-11H2,1-3H3,(H,22,23)/t16-,17-,18-,19-,20-,21-/m0/s1

InChI Key

SDLZQPJEYFVSOQ-PXQJOHHUSA-N

Isomeric SMILES

CC(=O)N[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

SMILES

CC(=O)NC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Canonical SMILES

CC(=O)NC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Other CAS RN

1865-62-9

synonyms

17 beta-acetamidoandrost-4-en-3-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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